molecular formula C25H16ClN5O3S B2658989 methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate CAS No. 422276-69-5

methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate

Cat. No.: B2658989
CAS No.: 422276-69-5
M. Wt: 501.95
InChI Key: NGBOGJJWMTVYAV-UHFFFAOYSA-N
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Description

Methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple fused rings and heteroatoms

Preparation Methods

The synthesis of methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This step involves the condensation of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring system.

    Introduction of the chloro and oxo groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo functionalities at specific positions on the pyrido[1,2-a]pyrimidine ring.

    Attachment of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidine ring.

    Formation of the triazatetracyclo ring system: This step involves the cyclization of intermediates to form the complex triazatetracyclo ring system, often under high-temperature conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Chemical Reactions Analysis

Methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s rigid and complex structure makes it suitable for use in the development of advanced materials with specific properties.

    Chemical Biology: It can be used to study the effects of structural modifications on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro and oxo groups allows for hydrogen bonding and electrostatic interactions with the target molecules, while the sulfanyl group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate can be compared with similar compounds such as:

The uniqueness of methyl 9-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxylate lies in its intricate structure, which provides a diverse range of chemical and biological properties.

Properties

IUPAC Name

methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN5O3S/c1-34-24(33)14-6-8-17-19(10-14)29-25(31-20-5-3-2-4-18(20)28-23(17)31)35-13-16-11-22(32)30-12-15(26)7-9-21(30)27-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBOGJJWMTVYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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